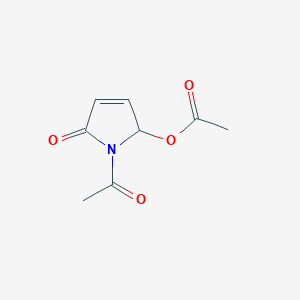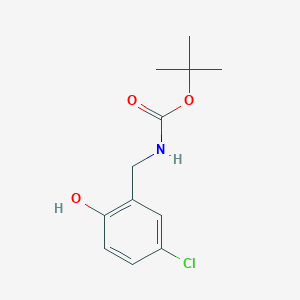
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester, commonly known as AOPP, is a small molecule that has gained significant attention in scientific research due to its potent antioxidant properties. AOPP is synthesized from the reaction of acetic anhydride and 2-acetylpyrrole in the presence of a catalyst. In
Mechanism of Action
AOPP exerts its antioxidant effects through a variety of mechanisms. It can directly scavenge free radicals, such as superoxide anions and hydroxyl radicals, by donating an electron to stabilize the radical. Additionally, AOPP can upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhances its antioxidant activity.
Biochemical and Physiological Effects:
AOPP has been shown to have a wide range of biochemical and physiological effects. It can protect against oxidative stress-induced damage to DNA, proteins, and lipids. Additionally, AOPP has been shown to improve mitochondrial function, reduce inflammation, and enhance cell survival. AOPP has also been shown to have neuroprotective effects and may have potential as a therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AOPP in lab experiments is its potent antioxidant activity. It can be used to protect cells and tissues against oxidative stress-induced damage, making it a valuable tool for studying the effects of oxidative stress on cellular processes. Additionally, AOPP is relatively easy to synthesize, making it readily available for research purposes.
One limitation of using AOPP in lab experiments is that it may not accurately reflect the natural antioxidant defense mechanisms in cells and tissues. Additionally, AOPP may have different effects depending on the cell type and experimental conditions, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on AOPP. One area of interest is in developing AOPP-based therapies for diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of AOPP and its effects on different cell types and tissues. Finally, research is needed to develop more efficient synthesis methods for AOPP and to explore its potential as a biomarker for oxidative stress.
Synthesis Methods
AOPP is synthesized through the reaction of acetic anhydride and 2-acetylpyrrole in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is purified through recrystallization. The yield of AOPP is typically around 60-70%, making it a relatively efficient synthesis method.
Scientific Research Applications
AOPP has been extensively studied for its potent antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress, which is implicated in a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, AOPP has been shown to have anti-inflammatory and anti-apoptotic effects, making it a promising therapeutic agent.
properties
CAS RN |
175796-29-9 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(1-acetyl-5-oxo-2H-pyrrol-2-yl) acetate |
InChI |
InChI=1S/C8H9NO4/c1-5(10)9-7(12)3-4-8(9)13-6(2)11/h3-4,8H,1-2H3 |
InChI Key |
IOYQGMFWPBBRBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=CC1=O)OC(=O)C |
Canonical SMILES |
CC(=O)N1C(C=CC1=O)OC(=O)C |
synonyms |
2H-Pyrrol-2-one, 1-acetyl-5-(acetyloxy)-1,5-dihydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)



![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)

![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)

